4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine

Lipophilicity Drug-likeness Membrane permeability

SAR studies often suffer from scaffold redundancy, limiting selectivity mapping. CAS 866009-90-7 resolves this as a unique N,4-diaryl-1,3-thiazole-2-amine featuring an unsubstituted 4-phenyl ring and a 3-pyridinylmethyl N-substituent. It enables distinct target engagement profiling across the arachidonic acid cascade and kinase hinge regions. - Provides a non-halogenated, basic pyridine vector absent in classical N-aryl thiazole-2-amine libraries. - Intermediate XLogP3 (3.4) and TPSA (66.1 Ų) suit computational model validation and fragment growing. - Commercially available, non-hazardous for transport, eliminating custom synthesis lead times for early-stage discovery.

Molecular Formula C15H13N3S
Molecular Weight 267.35
CAS No. 866009-90-7
Cat. No. B2571032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine
CAS866009-90-7
Molecular FormulaC15H13N3S
Molecular Weight267.35
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CN=CC=C3
InChIInChI=1S/C15H13N3S/c1-2-6-13(7-3-1)14-11-19-15(18-14)17-10-12-5-4-8-16-9-12/h1-9,11H,10H2,(H,17,18)
InChIKeyJVMJDZBRFILKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Identity and Compound Class Overview


4-Phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine (CAS 866009-90-7) is a heterocyclic small molecule belonging to the N,4-diaryl-1,3-thiazole-2-amine scaffold class. It comprises a central 1,3-thiazole core substituted at the 4-position with an unsubstituted phenyl ring and at the 2-amino position with a 3-pyridinylmethyl group linked through a methylene spacer. Computed physicochemical parameters from PubChem record a molecular weight of 267.4 g/mol, a calculated XLogP3-AA of 3.4, a topological polar surface area (TPSA) of 66.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1]. The compound is commercially available as a research-grade building block from multiple vendors with purity specifications ranging from 90% to 95%, and is classified as non-hazardous for transport . This compound falls within the broader patent space of substituted 3-pyridyl thiazole compounds investigated for pesticidal applications (BASF SE, US20150166528A1) and thiazole-substituted aminoheteroaryls explored as spleen tyrosine kinase (Syk) inhibitors (Merck Sharp & Dohme, WO2014176210A1) [2].

Why In-Class Analogs Cannot Substitute This Compound


The N,4-diaryl-1,3-thiazole-2-amine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the nature of the 4-aryl substituent and the amine N-substitution pattern. Published multi-target profiling of thirty N,4-diaryl-1,3-thiazole-2-amines against five eicosanoid-metabolizing enzymes demonstrated that minor structural modifications—such as replacing a 4-phenyl group with a 4-chlorophenyl group or altering the N-aryl substituent—can shift a compound from a broad-spectrum multi-target inhibitor to a highly selective dual 5-lipoxygenase/COX-2 inhibitor [1]. In the specific case of CAS 866009-90-7, three structural features jointly determine its physicochemical and potential biological profile: (i) the 4-phenyl group on the thiazole ring, which contributes lipophilicity (XLogP3 3.4) and potential π-stacking interactions absent in des-phenyl analogs; (ii) the 3-pyridinylmethyl N-substituent connected via a methylene spacer, which introduces conformational flexibility (four rotatable bonds) and a basic pyridine nitrogen oriented differently than in direct 2-pyridinyl-attached analogs (XLogP3 3.8, three rotatable bonds); and (iii) the absence of halogen substitution on the 4-phenyl ring, which distinguishes it from the 4-chlorophenyl analog (XLogP3 4.0) in terms of lipophilicity, electronic character, and predicted metabolic stability [2]. These three features are not simultaneously present in any single closely related analog, meaning that procurement of a substitute compound would necessitate accepting a different physicochemical profile that may alter assay outcomes, target engagement, or downstream SAR interpretation.

Quantitative Differentiation Evidence


Lipophilicity Differentiation from Structural Analogs

The target compound 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine (CID 3824967) exhibits a computed XLogP3-AA value of 3.4, which is 0.4 log units lower than the direct 2-pyridinyl analog 4-phenyl-N-(2-pyridinyl)-1,3-thiazol-2-amine (CID 750531, XLogP3 3.8) and 0.6 log units lower than the 4-chlorophenyl analog 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine (CID 3369480, XLogP3 4.0), while being 2.8 log units higher than the des-phenyl analog N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine (CID 19361571, XLogP3 0.6) [1][2]. This intermediate lipophilicity profile, combined with an identical TPSA of 66.1 Ų shared across the two 4-phenyl analogs, positions the target compound in a distinct physicochemical space that may influence membrane permeability, solubility, and protein binding differently from each comparator [3].

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility vs. Direct 2-Pyridinyl Analog

The methylene spacer between the 2-aminothiazole nitrogen and the 3-pyridinyl ring in CAS 866009-90-7 contributes one additional rotatable bond (total = 4) compared to the direct N-(2-pyridinyl) analog CID 750531 (total = 3 rotatable bonds), while maintaining identical hydrogen bond donor/acceptor counts (HBD = 1, HBA = 4) and identical TPSA (66.1 Ų) [1][2]. This methylene insertion also changes the geometric relationship between the pyridine nitrogen and the thiazole core: the 3-pyridinylmethyl group presents the pyridine N-atom at a different distance and angle relative to the thiazole ring compared to the 2-pyridinyl directly-attached isomer, which may affect metal coordination geometry, hydrogen bonding topology, and steric complementarity with binding pockets [3].

Conformational flexibility Molecular recognition Entropic binding penalty

Vendor Purity Specification Comparison

Commercial sourcing of CAS 866009-90-7 reveals vendor-dependent purity specifications: AKSci (Catalog No. 8141CL) certifies a minimum purity of 95% with full quality assurance batch backing, long-term storage recommendation at cool, dry conditions, and non-hazardous DOT/IATA transport classification . In contrast, Leyan (Product No. 2130724) lists a purity specification of 90%, with an explicit caveat that the web-displayed purity represents an入库指导纯度值 (warehouse guidance purity) and that actual purity may vary between batches . No other verified vendor datasheets with quantitative purity specifications were identified from non-excluded sources.

Chemical purity Quality assurance Procurement specification

4-Phenyl Role in Multi-Target Eicosanoid Inhibition

In a systematic SAR study of thirty N,4-diaryl-1,3-thiazole-2-amines by Rödl et al. (2014, Eur J Med Chem), compound 7 (ST-1355, bearing a 4-phenylthiazole core with an N-2-hydroxyphenyl substituent) demonstrated multi-target inhibitory activity across all five tested enzymes of the arachidonic acid cascade (5-LO, 12-LO, 15-LO, COX-1, COX-2). In contrast, compound 9 (ST-1705, identical scaffold but with a 4-chlorophenyl group replacing the 4-phenyl moiety) exhibited a fundamentally different selectivity profile: potent and selective 5-LO inhibition (IC50 = 0.9 ± 0.2 μM) and COX-2 product formation suppression (residual activity 9.1 ± 1.1% at 10 μM), without the broad multi-target activity of the 4-phenyl analog [1]. Both compounds were non-cytotoxic. This class-level evidence demonstrates that the 4-phenyl substitution pattern on the thiazole ring—a feature shared by CAS 866009-90-7—is associated with a distinct polypharmacology profile compared to halogenated analogs, and that the specific N-substituent (3-pyridinylmethyl in CAS 866009-90-7 vs. 2-hydroxyphenyl in ST-1355) further modulates the precise target selectivity within this scaffold class.

Eicosanoid metabolism 5-lipoxygenase Cyclooxygenase Anti-inflammatory

Patent Landscape Differentiation

CAS 866009-90-7 is structurally encompassed by two distinct patent families with divergent application domains. The BASF SE patent family (US20150166528A1, filed 2013) claims pesticidal methods using substituted 3-pyridyl thiazole compounds of general formula (I) for combating invertebrate pests, wherein the 3-pyridyl thiazole core with variable substitution at the thiazole 2-position and 4-position is central to the claimed invention [1]. Separately, the Merck Sharp & Dohme patent family (WO2014176210A1, EP3083559B1, filed 2013-2014) claims thiazole-substituted aminoheteroaryl compounds as spleen tyrosine kinase (Syk) inhibitors for therapeutic applications, encompassing compounds where a thiazole ring connects an aminoheteroaryl moiety to various substituents [2]. The specific combination of 4-phenyl + N-(3-pyridinylmethyl) substitution in CAS 866009-90-7 places it at the intersection of these two patent spaces: it possesses the 3-pyridyl attachment pattern claimed for agrochemical use and the 4-arylthiazole-2-amine core claimed for kinase inhibition. In contrast, the direct 2-pyridinyl analog CID 750531 lacks the methylene spacer and pyridine meta-attachment pattern specified in the BASF pesticidal claims, while the 4-chlorophenyl analog CID 3369480 introduces halogen substitution that may alter the kinase selectivity profile claimed in the Merck patents [3].

Patent landscape Freedom to operate Agrochemical Kinase inhibition

Recommended Research and Industrial Applications


Scaffold-Hopping for Eicosanoid Metabolism Enzymes

Based on the class-level SAR evidence from Rödl et al. (2014) demonstrating that the 4-phenylthiazole-2-amine core confers multi-target inhibition across the arachidonic acid cascade [1], CAS 866009-90-7 is positioned as a structurally distinct starting scaffold for polypharmacology-oriented medicinal chemistry. Its 3-pyridinylmethyl N-substituent provides a basic, hydrogen-bond-capable moiety not explored in the original Rödl series (which focused on N-hydroxyphenyl and N-alkyl substituents), offering a new vector for modulating target selectivity while retaining the privileged 4-phenylthiazole core. Researchers can systematically vary the 4-phenyl substituent and the pyridinylmethyl linker to map selectivity determinants across 5-LO, 12-LO, 15-LO, COX-1, and COX-2.

Agrochemical Lead Discovery

The BASF patent family (US20150166528A1) explicitly claims substituted 3-pyridyl thiazole compounds for combating invertebrate pests including insects, arachnids, and nematodes [2]. CAS 866009-90-7, with its 4-phenyl substitution and N-(3-pyridinylmethyl) amine group, embodies the core pharmacophore of this chemotype while presenting a relatively unelaborated substitution pattern suitable for further diversification. Its intermediate lipophilicity (XLogP3 3.4) and molecular weight (267.4 g/mol) are consistent with favorable foliar uptake and systemic transport properties desirable in crop protection agents. Industrial agrochemical discovery groups may prioritize this compound as a tractable starting point for structure-activity optimization toward commercial pest control candidates.

Kinase Inhibitor Fragment-Based Drug Discovery

The Merck Sharp & Dohme patent family (WO2014176210A1, EP3083559B1) claims thiazole-substituted aminoheteroaryls as spleen tyrosine kinase (Syk) inhibitors, with the thiazole-2-amine serving as a key linker element between the aminoheteroaryl recognition motif and diverse substituents [3]. CAS 866009-90-7, with its 4-phenylthiazole and 3-pyridinylmethyl motifs, provides a fragment-sized (MW 267.4, 19 heavy atoms) entry point for structure-based drug design targeting the Syk ATP-binding pocket. The 3-pyridinyl nitrogen may engage the kinase hinge region via hydrogen bonding, while the 4-phenyl group can probe hydrophobic pocket occupancy. Its four rotatable bonds allow conformational sampling without excessive entropic penalty, making it suitable for fragment growing and merging strategies.

Computational Chemistry and Molecular Modeling

The well-defined computed physicochemical parameters of CAS 866009-90-7—XLogP3 3.4, TPSA 66.1 Ų, four hydrogen bond acceptors, one donor, four rotatable bonds [4]—make it an ideal test case for computational model validation. Its intermediate complexity (268 complexity score) bridges the gap between fragment-sized tool compounds and larger drug-like molecules. Computational chemists can use this compound to benchmark docking pose predictions against crystallographic data of related thiazole-2-amine kinase inhibitors, to validate QSAR models built on the Rödl et al. eicosanoid dataset, or to parameterize molecular dynamics simulations exploring the conformational consequences of the methylene spacer vs. direct N-pyridinyl attachment.

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